molecular formula C13H21NO4 B13344472 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13344472
M. Wt: 255.31 g/mol
InChI Key: HKRFMVUHHVYGJK-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is characterized by its spirocyclic structure, which includes a spiro[3.3]heptane core and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boc Protection: tert-Butoxycarbonyl chloride (Boc-Cl), triethylamine (TEA)

    Carboxylation: Carbon dioxide (CO2), suitable catalyst

    Reduction: Lithium aluminum hydride (LiAlH4)

    Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Major Products

    Free Amine: Obtained by deprotecting the Boc group

    Alcohol: Formed by reducing the carboxylic acid group

    Peptides: Synthesized through coupling reactions

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

HKRFMVUHHVYGJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O

Origin of Product

United States

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